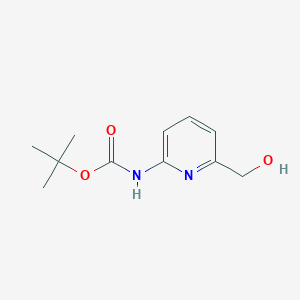

Tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[6-(hydroxymethyl)pyridin-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-9-6-4-5-8(7-14)12-9/h4-6,14H,7H2,1-3H3,(H,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCLIUAJKGDHJMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40598259 | |

| Record name | tert-Butyl [6-(hydroxymethyl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203321-83-9 | |

| Record name | tert-Butyl [6-(hydroxymethyl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate (CAS No. 203321-83-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate, a key intermediate in medicinal chemistry and organic synthesis. This document details its physicochemical properties, synthesis protocols, and its role as a versatile building block in the development of therapeutic agents.

Chemical and Physical Properties

This compound, with the CAS number 203321-83-9, is a pyridine-based carbamate derivative.[1] Its structure incorporates a reactive hydroxymethyl group and a tert-butoxycarbonyl (Boc) protecting group, making it a valuable precursor for further chemical modifications.[1] The key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 203321-83-9 | [1] |

| Molecular Formula | C₁₁H₁₆N₂O₃ | [1] |

| Molecular Weight | 224.26 g/mol | [1] |

| Boiling Point | 387.8 °C | [1] |

| Density | 1.1 g/cm³ | [1] |

| Physical Form | Yellow Solid | |

| Purity | ≥95% - 96% |

Note: A specific melting point for this compound is not consistently reported in the literature.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several routes. The most common methods involve the protection of the amino group of a corresponding pyridine derivative. Below are detailed protocols for two synthetic approaches.

Method 1: Boc Protection of 6-(hydroxymethyl)pyridin-2-amine

This method involves the direct protection of the primary amine of 6-(hydroxymethyl)pyridin-2-amine using di-tert-butyl dicarbonate ((Boc)₂O).

Experimental Workflow:

Figure 1: Workflow for the synthesis of this compound via Boc protection.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-(hydroxymethyl)pyridin-2-amine in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane. To this solution, add a suitable base, like triethylamine, to act as a scavenger for the acid generated during the reaction.

-

Reagent Addition: While stirring the solution at room temperature, add di-tert-butyl dicarbonate ((Boc)₂O) dropwise.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Method 2: Multi-step Synthesis via Palladium-Catalyzed Cross-Coupling

A more complex, alternative route involves a multi-step synthesis that allows for greater molecular diversity.[1]

Logical Relationship of Synthetic Steps:

Figure 2: Logical flow of a multi-step synthesis of this compound derivatives.

This pathway offers the flexibility to introduce various substituents onto the pyridine ring before the formation of the carbamate.[1]

Biological Activity and Applications in Drug Discovery

This compound serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications. The carbamate functional group is a known pharmacophore that can interact with biological targets, often by forming covalent bonds with nucleophilic residues in enzymes or receptors.[1]

While specific biological targets for this particular compound are not extensively documented in publicly available literature, its structural motifs are present in molecules investigated for various diseases. Carbamate derivatives, in general, have been explored as therapeutic agents in a wide range of conditions.

Potential Therapeutic Areas for Derivatives:

The versatility of the hydroxymethyl and carbamate groups allows for the derivatization of this compound to generate libraries of compounds for screening against various biological targets.

Signaling Pathway Interaction (Hypothetical):

Given that many kinase inhibitors feature a pyridinyl-amino core structure, it is plausible that derivatives of this compound could be designed to target signaling pathways regulated by protein kinases.

Figure 3: A hypothetical signaling pathway illustrating how a derivative of the title compound could act as a protein kinase inhibitor.

Spectroscopic Data

The structural characterization of this compound is typically performed using standard spectroscopic techniques.

-

¹H NMR: Expected signals include a singlet for the tert-butyl protons at approximately 1.3 ppm and signals for the hydroxymethyl protons around 4.5 ppm.[1] The aromatic protons on the pyridine ring would appear in the downfield region.

-

¹³C NMR: The spectrum would show a characteristic peak for the carbamate carbonyl carbon, as well as signals for the carbons of the tert-butyl group, the pyridine ring, and the hydroxymethyl group.[1]

-

Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the molecular weight of the compound.[1]

Storage and Handling

For long-term stability, this compound should be stored in a cool (2-8°C), dry environment under an inert atmosphere, such as nitrogen or argon.[1] It should be handled in a well-ventilated area, and appropriate personal protective equipment should be worn.

References

In-depth Technical Guide: Molecular Weight of Tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed breakdown of the molecular weight of tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate.

Molecular Weight Determination

The molecular weight of a compound is determined from its molecular formula and the atomic weights of its constituent elements.

Molecular Formula: C₁₁H₁₆N₂O₃

Calculation: To calculate the molecular weight, the number of atoms of each element is multiplied by its atomic weight, and the results are summed.

| Element | Symbol | Atomic Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 11 | 12.011[1][2] | 132.121 |

| Hydrogen | H | 16 | 1.008[3][4] | 16.128 |

| Nitrogen | N | 2 | 14.007[5][6][7] | 28.014 |

| Oxygen | O | 3 | 15.999[8][9] | 47.997 |

| Total | 224.26 g/mol |

The calculated molecular weight of this compound is 224.26 g/mol .

Note: The user's request included requirements for experimental protocols and signaling pathway diagrams. These are not applicable to the determination of a compound's molecular weight, which is a fundamental chemical property derived from its atomic composition.

References

- 1. youtube.com [youtube.com]

- 2. byjus.com [byjus.com]

- 3. quora.com [quora.com]

- 4. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 5. Nitrogen - Wikipedia [en.wikipedia.org]

- 6. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 7. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]

- 8. Oxygen - Wikipedia [en.wikipedia.org]

- 9. Oxygen, atomic [webbook.nist.gov]

An In-depth Technical Guide to Tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate is a key bifunctional building block in medicinal chemistry and organic synthesis. Its unique structure, featuring a Boc-protected amine and a reactive hydroxymethyl group on a pyridine scaffold, makes it a valuable intermediate in the development of novel therapeutics. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and insights into its applications in drug discovery, particularly as a precursor for kinase inhibitors and other biologically active molecules.

Core Properties

This compound is a white to off-white solid at room temperature. Its core chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 203321-83-9 | [1] |

| Molecular Formula | C₁₁H₁₆N₂O₃ | [1] |

| Molecular Weight | 224.26 g/mol | [1] |

| Boiling Point | 387.8 °C | [1] |

| Density | 1.1 g/cm³ | [1] |

| Melting Point | Not specified | [1] |

| Solubility | Soluble in methanol, ethanol, and other common organic solvents. | |

| InChI Key | RCLIUAJKGDHJMP-UHFFFAOYSA-N | [1] |

Spectroscopic Data

Characterization of this compound is typically achieved through standard spectroscopic methods.

| Technique | Description | Reference(s) |

| ¹H NMR | Characteristic signals include those for the tert-butyl protons (around 1.3 ppm) and the hydroxymethyl protons (around 4.5 ppm). Aromatic proton signals are also present. | [1] |

| ¹³C NMR | Confirms the presence of the carbamate carbonyl carbon and the aromatic carbons of the pyridine ring. | [1] |

| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight of the compound (224.1273 g/mol ). | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is generally achieved through the protection of the amino group of 2-amino-6-methylpyridine with a tert-butoxycarbonyl (Boc) group, followed by oxidation of the methyl group. A more direct approach involves the Boc protection of (6-aminopyridin-2-yl)methanol.

General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of the title compound.

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol: Boc Protection of (6-aminopyridin-2-yl)methanol

This protocol provides a detailed method for the synthesis of this compound.

Materials:

-

(6-aminopyridin-2-yl)methanol

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or another suitable base

-

Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (6-aminopyridin-2-yl)methanol in anhydrous THF.

-

Addition of Base: Add triethylamine to the solution.

-

Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate in anhydrous THF to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules. The presence of the Boc-protecting group allows for selective reactions at other positions of the molecule, while the hydroxymethyl group can be readily modified or used as a handle for further derivatization.

Intermediate in the Synthesis of Kinase Inhibitors

This compound is a valuable precursor for the synthesis of various kinase inhibitors. The pyridine scaffold is a common feature in many kinase inhibitors, and the functional groups on this intermediate allow for the introduction of pharmacophoric elements necessary for binding to the kinase active site.

The general strategy involves the modification of the hydroxymethyl group, followed by deprotection of the amine and subsequent reaction to build the final inhibitor structure.

References

In-Depth Structural Elucidation of Tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate, a key intermediate in medicinal chemistry and organic synthesis. This document details the analytical techniques and experimental protocols required to unequivocally confirm the molecular structure of this compound, presenting key quantitative data in a clear and accessible format.

Molecular Structure and Properties

This compound is a pyridine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amine at the 2-position and a hydroxymethyl group at the 6-position. This substitution pattern makes it a valuable building block for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₆N₂O₃ |

| Molecular Weight | 224.26 g/mol |

| CAS Number | 203321-83-9 |

| Appearance | Typically a solid |

| Storage | Sealed in a dry environment at 2-8°C under an inert atmosphere is recommended for long-term stability.[1] |

Spectroscopic Data for Structural Confirmation

The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

Table 2: ¹H NMR Spectroscopic Data (Typical Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.70 | t, J ≈ 7.8 Hz | 1H | Pyridine H4 |

| ~7.45 | d, J ≈ 7.5 Hz | 1H | Pyridine H3 |

| ~7.05 | d, J ≈ 8.0 Hz | 1H | Pyridine H5 |

| ~4.70 | s | 2H | -CH₂OH |

| ~3.50 | br s | 1H | -OH |

| ~1.50 | s | 9H | -C(CH₃)₃ |

Table 3: ¹³C NMR Spectroscopic Data (Typical Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~160.0 | Pyridine C6-CH₂OH |

| ~153.0 | Carbamate C=O |

| ~151.0 | Pyridine C2-NHBoc |

| ~138.0 | Pyridine C4 |

| ~115.0 | Pyridine C3 |

| ~110.0 | Pyridine C5 |

| ~80.0 | -C (CH₃)₃ |

| ~64.0 | -C H₂OH |

| ~28.0 | -C(C H₃)₃ |

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the molecule.

Table 4: Mass Spectrometry Data

| Technique | [M+H]⁺ (m/z) | Molecular Formula |

| HRMS (ESI) | 225.1234 | C₁₁H₁₇N₂O₃⁺ |

The observed mass-to-charge ratio is consistent with the calculated exact mass of the protonated molecule, confirming its elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Table 5: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3400 | Strong, Broad | O-H stretch (alcohol) |

| ~3250 | Medium | N-H stretch (carbamate) |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (carbamate) |

| ~1600, ~1470 | Medium | C=C and C=N stretch (pyridine ring) |

| ~1160 | Strong | C-O stretch (carbamate) |

| ~1050 | Medium | C-O stretch (primary alcohol) |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

¹H NMR Acquisition Parameters (400 MHz Spectrometer):

-

Pulse Sequence: Standard single-pulse sequence (e.g., zg30).

-

Number of Scans (NS): 16-64, depending on sample concentration.

-

Relaxation Delay (D1): 1-2 seconds.

-

Spectral Width: -2 to 12 ppm.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters (100 MHz Spectrometer):

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans (NS): 1024 or more, depending on sample concentration.

-

Relaxation Delay (D1): 2 seconds.

-

Spectral Width: 0 to 200 ppm.

-

Temperature: 298 K.

Mass Spectrometry (High-Resolution)

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL with the mobile phase.

Instrumentation and Parameters (ESI-TOF):

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Mass Analyzer: Time-of-Flight (TOF).

-

Capillary Voltage: 3.5 kV.

-

Nebulizer Pressure: 10-20 psi.

-

Drying Gas Flow: 5-10 L/min.

-

Drying Gas Temperature: 300-350 °C.

-

Mass Range: m/z 50-500.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.

-

Add 100-200 mg of dry potassium bromide (KBr) powder and mix thoroughly.

-

Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent pellet.

FTIR Analysis:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Perform a background scan with an empty sample holder and subtract it from the sample spectrum.

Workflow for Structure Elucidation

The logical process for confirming the structure of this compound is outlined below.

Conclusion

The structural elucidation of this compound is definitively achieved through the complementary use of NMR spectroscopy, mass spectrometry, and IR spectroscopy. The data presented in this guide provide a benchmark for researchers and scientists to confirm the identity and purity of this important synthetic intermediate. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality data for reliable structural confirmation.

References

The Pivotal Role of Tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate in Medicinal Chemistry: A Technical Guide

Introduction

Tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate is a versatile bifunctional building block that has garnered significant interest in the field of medicinal chemistry. Its structure, featuring a Boc-protected aminopyridine core coupled with a reactive hydroxymethyl group, makes it an ideal starting material for the synthesis of complex molecular architectures. This technical guide provides an in-depth overview of the role of this compound in drug discovery, focusing on its application in the development of potent and selective kinase inhibitors.

Core Attributes and Synthetic Versatility

This compound serves as a key intermediate for introducing the 2-aminopyridine motif, a privileged scaffold in many biologically active compounds. The tert-butoxycarbonyl (Boc) protecting group on the amine allows for selective reactions at other positions, while the hydroxymethyl group offers a handle for a variety of chemical transformations.

The synthetic utility of this building block is primarily centered on two reactive sites:

-

The Hydroxymethyl Group (-CH₂OH): This primary alcohol can be readily oxidized to an aldehyde or a carboxylic acid, esterified, or used to form ether and carbamate linkages. This flexibility allows for the introduction of diverse side chains and the construction of complex molecular frameworks.

-

The 2-Amino Group (after deprotection): The Boc group can be removed under acidic conditions to reveal the free amine, which can then be acylated, alkylated, or used in coupling reactions to build larger molecules.

A critical transformation of this compound is its oxidation to the corresponding aldehyde, tert-butyl (6-formylpyridin-2-yl)carbamate . This aldehyde is a key intermediate in the synthesis of a variety of heterocyclic compounds, including kinase inhibitors.

Application in the Synthesis of CDK8/19 Inhibitors

A significant application of this compound is in the synthesis of inhibitors for Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). These kinases are components of the Mediator complex and are involved in the regulation of transcription. Dysregulation of CDK8/19 activity has been implicated in various cancers, making them attractive targets for therapeutic intervention.

The following sections detail the synthesis and biological evaluation of a potent CDK8/19 inhibitor, (S)-1-(4-(6-((6-aminopyridin-2-yl)amino)-5-cyanopyridin-2-yl)phenyl)-3-(tert-butyl)urea, using a derivative of this compound.

Experimental Protocols

Synthesis of tert-butyl (6-formylpyridin-2-yl)carbamate (Intermediate 1)

To a solution of this compound (1.0 eq) in dichloromethane (DCM) is added Dess-Martin periodinane (1.2 eq) at room temperature. The reaction mixture is stirred for 2 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford tert-butyl (6-formylpyridin-2-yl)carbamate.

Synthesis of (S)-1-(4-(6-((6-aminopyridin-2-yl)amino)-5-cyanopyridin-2-yl)phenyl)-3-(tert-butyl)urea (Example Compound)

A mixture of tert-butyl (6-formylpyridin-2-yl)carbamate (1.0 eq), 2-amino-6-chloropyridine-3-carbonitrile (1.0 eq), and potassium carbonate (2.0 eq) in dimethyl sulfoxide (DMSO) is heated at 120 °C for 16 hours. After cooling to room temperature, water is added, and the resulting precipitate is collected by filtration, washed with water, and dried to give the crude intermediate. This intermediate is then treated with trifluoroacetic acid (TFA) in DCM to remove the Boc protecting group. The resulting amine is coupled with 1-(tert-butyl)-3-(4-isocyanatophenyl)urea to yield the final product, which is purified by preparative HPLC.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compound against CDK8/CycC and CDK19/CycC was determined using a time-resolved fluorescence energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a biotinylated peptide substrate by the kinase. The reaction is initiated by adding ATP to a mixture of the kinase, the peptide substrate, and the test compound. After incubation, a europium-labeled anti-phospho-serine antibody and an allophycocyanin-streptavidin conjugate are added. The TR-FRET signal is measured on a suitable plate reader. The IC50 values are calculated from the dose-response curves.

Data Presentation

The biological activity of the example compound is summarized in the table below.

| Compound Name | Target | IC50 (nM) |

| (S)-1-(4-(6-((6-aminopyridin-2-yl)amino)-5-cyanopyridin-2-yl)phenyl)-3-(tert-butyl)urea | CDK8/CycC | 1.2 |

| (S)-1-(4-(6-((6-aminopyridin-2-yl)amino)-5-cyanopyridin-2-yl)phenyl)-3-(tert-butyl)urea | CDK19/CycC | 2.5 |

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of the CDK8/19 inhibitor from this compound.

Signaling Pathway Inhibition

The synthesized compound inhibits the kinase activity of CDK8 and CDK19, which are part of the Mediator complex. This inhibition blocks the phosphorylation of downstream substrates, thereby modulating gene transcription.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its application in the synthesis of potent and selective CDK8/19 inhibitors, as demonstrated in this guide, highlights its importance in the development of novel therapeutics, particularly in the field of oncology. The synthetic accessibility and the ability to readily functionalize this scaffold ensure its continued use in drug discovery campaigns targeting a wide range of biological targets.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Reactivity of the Hydroxymethyl Group on the Pyridine Ring

The hydroxymethylpyridine scaffold is a privileged structure in medicinal chemistry and material science.[1][2][3] Its unique combination of a nucleophilic hydroxymethyl group and an electron-deficient pyridine ring provides a versatile platform for synthesizing complex molecular architectures.[1][4] This guide explores the core reactivity of the hydroxymethyl group, offering insights into its synthetic transformations, detailed experimental protocols, and its strategic importance in modern research.

Synthesis of Hydroxymethylpyridines

A common method for synthesizing α-hydroxymethylpyridines is the Boekelheide reaction, which involves the rearrangement of α-picoline-N-oxides.[5] This reaction, originally performed with acetic anhydride at high temperatures, can now be conducted at room temperature using trifluoroacetic anhydride (TFAA).[5]

The mechanism begins with the acylation of the N-oxide oxygen, followed by deprotonation of the α-methyl carbon. This intermediate then undergoes a [3.3]-sigmatropic rearrangement and subsequent hydrolysis to yield the hydroxymethylpyridine.[5]

References

Solubility Profile of Tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate, a key intermediate in pharmaceutical synthesis, possesses a solubility profile that is critical for its purification, reaction kinetics, and formulation. This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. Due to the limited availability of precise quantitative public data, this document presents qualitative solubility information inferred from related compounds and general chemical principles, alongside a detailed experimental protocol for determining its solubility quantitatively.

Chemical Properties Overview

| Property | Value | Source |

| CAS Number | 203321-83-9 | [1] |

| Molecular Formula | C11H16N2O3 | [1] |

| Molecular Weight | 224.26 g/mol | [1] |

| Physical Form | Likely a solid at room temperature | [2] |

The structure of this compound, featuring both a polar hydroxymethyl group and a bulky, nonpolar tert-butoxycarbonyl (Boc) group, suggests a nuanced solubility behavior. The pyridine ring and carbamate linkage also contribute to its polarity and hydrogen bonding capabilities.

Solubility Data

| Solvent | Polarity Index | Predicted Solubility | Rationale |

| Methanol | 6.6 | Soluble | The polar hydroxyl group of methanol can form hydrogen bonds with the hydroxymethyl and carbamate groups of the solute. |

| Ethanol | 5.2 | Soluble | Similar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding. |

| Isopropanol | 4.3 | Moderately Soluble | Lower polarity compared to methanol and ethanol may result in slightly lower solubility. |

| Acetonitrile | 6.2 | Soluble | A polar aprotic solvent that can interact with the polar functionalities of the molecule. |

| Tetrahydrofuran (THF) | 4.2 | Soluble | A moderately polar aprotic solvent, often used in reactions involving Boc-protected compounds.[1] |

| Dichloromethane (DCM) | 3.4 | Soluble | A common solvent for organic synthesis that can dissolve a wide range of compounds, including those with moderate polarity.[3] |

| Ethyl Acetate | 4.3 | Moderately Soluble | A moderately polar solvent; solubility may be significant, making it a potential recrystallization solvent. |

| Toluene | 2.3 | Sparingly Soluble | A nonpolar aromatic solvent, likely to be a poor solvent for this polar molecule. |

| Hexanes | 0.0 | Insoluble | A nonpolar aliphatic solvent, expected to have very low solubility for this compound. |

| Water | 9.0 | Sparingly Soluble to Insoluble | Despite the presence of hydrogen bond donors and acceptors, the nonpolar Boc group and pyridine ring likely limit aqueous solubility. |

Experimental Protocol for Quantitative Solubility Determination

The following protocol outlines a standard laboratory procedure for determining the solubility of this compound in various organic solvents using the isothermal shake-flask method.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.

-

Add a known volume of each organic solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

-

Dilute the filtered sample with a known volume of a suitable solvent to a concentration within the analytical range of the chosen analytical method.

-

-

Analysis:

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved solute.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

Calculate the solubility of the compound in each solvent based on the concentration of the saturated solution and the dilution factor. Express the results in units such as g/L or mg/mL.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a compound.

Conclusion

While specific quantitative solubility data for this compound is not widely published, its molecular structure suggests good solubility in polar organic solvents such as alcohols, acetonitrile, THF, and DCM, with limited solubility in nonpolar solvents like hexanes. For researchers requiring precise solubility values for process development, purification, or formulation, the provided experimental protocol offers a reliable method for in-house determination. This guide serves as a valuable resource for scientists and professionals working with this important pharmaceutical intermediate.

References

An In-depth Technical Guide to the Safety and Handling of Tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate, a compound utilized in pharmaceutical research and development. Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact molecule, this document incorporates data from structurally similar compounds, particularly other carbamates and pyridinyl compounds, to provide a thorough overview of potential hazards and safe handling practices. A conservative approach is recommended in the absence of specific data.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆N₂O₃ | PubChem CID 40151875 (isomer)[1] |

| Molecular Weight | 224.26 g/mol | PubChem CID 40151875 (isomer)[1] |

| Appearance | Off-white to white solid (predicted) | Based on similar compounds[2][3] |

| Melting Point | 105 - 109 °C (for tert-Butyl carbamate) | Fisher Scientific SDS[2] |

| Solubility | Insoluble in water (for tert-Butyl carbamate). Soluble in alcohols, chloroform, and methylene chloride (for tert-Butyl carbamate). | Fisher Scientific SDS[2], ChemicalBook[4] |

| Stability | Stable under recommended storage conditions. | Fisher Scientific SDS[2] |

Hazard Identification and GHS Classification

The GHS classification for the positional isomer, tert-butyl N-[6-(hydroxymethyl)pyridin-3-yl]carbamate, provides the most relevant hazard information.[1]

| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | ! | Warning | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | Category 2A | ! | Warning | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | ! | Warning | H335: May cause respiratory irritation[1] |

Potential Health Effects:

-

Eye: May cause serious irritation, characterized by redness, watering, and itching.[5]

-

Skin: May cause skin irritation, which can result in itching, scaling, reddening, or blistering.[5]

-

Ingestion: The toxicological properties upon ingestion have not been fully investigated, but it may cause irritation of the digestive tract.[6]

Toxicological Information

Detailed toxicological studies on this compound are not publicly available. Carbamates as a class can act as cholinesterase inhibitors, which are neurotoxic.[7] However, the toxicological properties of this specific compound have not been thoroughly investigated.[6][8]

Signaling Pathway

While specific pathways for this compound are uncharacterized, carbamate pesticides, in general, exert their toxicity by inhibiting acetylcholinesterase (AChE) in the nervous system. This leads to an accumulation of the neurotransmitter acetylcholine, causing overstimulation of nerve signals.

Caption: Acetylcholinesterase (AChE) Inhibition Pathway by Carbamates.

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is essential when handling this compound.

Engineering Controls:

-

All work should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[9]

-

Facilities must be equipped with an eyewash station and a safety shower.[6][10]

Personal Protective Equipment (PPE):

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 or EN 166 standards. A face shield should be worn over goggles for splash hazards.[10][11] | Protects against splashes that could cause serious eye irritation or damage.[11] |

| Hand Protection | Chemical-resistant gloves such as nitrile, neoprene, or butyl rubber. Inspect gloves before each use. For robust protection, consider double gloving.[9][11] | Prevents direct skin contact, as carbamates can potentially be absorbed through the skin.[11] |

| Skin and Body Protection | A standard laboratory coat. For larger quantities or increased risk of splashing, a chemical-resistant apron should be worn over the lab coat.[9][11] | Provides a barrier to prevent direct contact with the skin.[11] |

| Respiratory Protection | Not typically required when using adequate engineering controls (e.g., fume hood). If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is necessary.[9][11] | Inhalation may cause respiratory irritation.[11] Engineering controls are the primary method of exposure control. |

Handling Procedures:

-

Avoid contact with skin, eyes, and personal clothing.[5]

-

Wash hands thoroughly after handling.[5]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]

-

Minimize dust generation and accumulation.[5]

-

Keep the container tightly closed when not in use.[5]

-

Do not eat, drink, or smoke when using this product.[12]

First Aid Measures

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6][10] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical advice if skin irritation persists.[5][6][10] |

| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[5][6][10] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical attention.[6][10] |

Storage and Disposal

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][5]

-

Keep away from incompatible materials such as strong oxidizing agents.[2][5]

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]

-

Contaminated PPE should be collected in a designated hazardous waste container.[9]

Accidental Release Measures

-

Small Spill (<100 mL): Alert others in the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbed material in a sealed, labeled container for hazardous waste disposal. Clean the spill area.[9]

-

Large Spill (>100 mL): Evacuate the immediate area. Contact your institution's emergency response team.[9]

Experimental Workflow Diagram

The following diagram illustrates a safe handling workflow for this compound.

Caption: Safe Handling Workflow for Laboratory Chemicals.

Disclaimer: This document is intended for informational purposes for research use only and is not a substitute for a formal risk assessment. Always consult the most current Safety Data Sheet for any chemical before use and adhere to all institutional and regulatory safety guidelines.

References

- 1. tert-butyl N-[6-(hydroxymethyl)pyridin-3-yl]carbamate | C11H16N2O3 | CID 40151875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]

- 5. aksci.com [aksci.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. Terbucarb | C17H27NO2 | CID 15967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. benchchem.com [benchchem.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

The Multifaceted Biological Activities of Pyridine Carbamates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridine carbamate scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the diverse therapeutic potential of these compounds, summarizing key quantitative data, detailing essential experimental methodologies, and visualizing the intricate signaling pathways they modulate.

Core Biological Activities and Quantitative Data

Pyridine carbamates have been extensively investigated for their potential in treating a range of diseases, primarily driven by their ability to act as potent enzyme inhibitors and receptor modulators. Their activities span across neurodegenerative disorders, cancer, and infectious diseases.

Cholinesterase Inhibition in Neurodegenerative Diseases

A significant area of investigation for pyridine carbamates is their role as cholinesterase inhibitors for the symptomatic treatment of Alzheimer's disease. By inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), these compounds increase the levels of the neurotransmitter acetylcholine in the brain.

| Compound ID | Target Enzyme | IC50 (µM) | Source |

| Carbamate 8 | human AChE | 0.153 ± 0.016 | [1] |

| Carbamate 11 | human BChE | 0.828 ± 0.067 | [1] |

| Pyridine Phenylcarbamate 18 | equine BChE | Kᵢ = 2.988 ± 0.190 | [2] |

Anticancer Activity

The anticancer potential of pyridine derivatives, including carbamate and urea analogs, has been a major focus of research. A key mechanism of action is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a critical mediator of angiogenesis in tumors.

| Compound ID | Target/Cell Line | IC50 (µM) | Source |

| Pyridine-urea 8e | VEGFR-2 | 3.93 ± 0.73 | [3] |

| Pyridine-urea 8b | VEGFR-2 | 5.0 ± 1.91 | [3] |

| Pyridine-urea 8e | MCF-7 (Breast Cancer) | 0.22 | [3] |

| Pyridine-urea 8n | MCF-7 (Breast Cancer) | 1.88 | [3] |

Antimicrobial Activity

Pyridine-containing compounds have demonstrated notable activity against a range of microbial pathogens. The data is often presented as Minimum Inhibitory Concentration (MIC), representing the lowest concentration of a compound that inhibits visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Source |

| 2-(methyldithio)pyridine-3-carbonitrile | Various bacterial strains | 0.5 - 64 | [4] |

| Polysubstituted 2-amino-6-thiopyridines | E. coli strains | 0.2 - 1.3 | [5] |

| Pyridine derivatives | S. aureus, E. faecalis, E. coli, P. aeruginosa | 6.25 - 12.5 | [4] |

| Pyridine derivatives | C. albicans, C. glabrata | 12.5 | [4] |

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the evaluation of pyridine carbamates.

Synthesis of Pyridine Carbamates

A general method for the synthesis of pyridine carbamates involves the reaction of a pyridinylamine with a haloformate, such as phenyl chloroformate.

Procedure:

-

Dissolve the pyridinylamine intermediate in a suitable organic solvent, such as chloroform or triethylamine.[2]

-

Add triethylamine and the appropriate chloroformate (e.g., phenyl chloroformate or benzyl chloroformate) to the solution.[2]

-

Stir the reaction mixture at room temperature for a period ranging from 3 to 24 hours.[2][6]

-

Monitor the reaction progress using a suitable analytical technique, such as mass spectrometry.[2]

-

Upon completion, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the product.[6]

-

Collect the precipitate by filtration.[6]

-

The product can be further purified by crystallization from a suitable solvent like benzene, acetone, or ethyl acetate.[6]

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is widely used to determine the rate of cholinesterase activity.

Materials:

-

0.1 M Phosphate Buffer (pH 8.0)

-

10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution in phosphate buffer

-

14 mM Acetylthiocholine iodide (ATCI) solution in deionized water

-

Acetylcholinesterase (AChE) solution (1 U/mL) in phosphate buffer

-

Test compound (pyridine carbamate) solution in a suitable solvent (e.g., DMSO)

-

96-well clear, flat-bottom microplate

-

Microplate reader

Procedure:

-

Plate Setup: In a 96-well plate, prepare the following in triplicate:

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

-

Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

-

Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution at various concentrations.[7]

-

-

Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.[7]

-

Initiate Reaction: Add 10 µL of the ATCI solution to all wells to start the reaction.

-

Kinetic Measurement: Immediately begin reading the absorbance at 412 nm every minute for a set period (e.g., 5-10 minutes) using a microplate reader.

-

Data Analysis: Calculate the rate of the reaction (change in absorbance per minute). The percent inhibition is calculated using the formula: % Inhibition = [(Rate of Control - Rate of Test Sample) / Rate of Control] x 100. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Amyloid-β Aggregation Inhibition Assay (Thioflavin T Assay)

This fluorescence-based assay is used to monitor the formation of amyloid-β fibrils.

Materials:

-

Amyloid-β (Aβ) peptide (e.g., Aβ42) stock solution (e.g., 1 mg/mL in 10 mM NaOH)

-

Thioflavin T (ThT) stock solution (e.g., 5 mM)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Test compound (pyridine carbamate) solution

-

White or black opaque 96-well plates

-

Fluorescence microplate reader

Procedure:

-

Reaction Setup: In a 96-well plate, mix the Aβ stock solution, ThT solution, and the test compound at various concentrations. The final volume is brought up with a suitable buffer (e.g., 10 mM PB, 500 mM NaCl, pH 7.0).[8]

-

Incubation: Incubate the plate at 37°C, with or without shaking, to allow for aggregation.

-

Fluorescence Measurement: Measure the fluorescence intensity at regular intervals (e.g., every hour) using a microplate reader with an excitation wavelength of approximately 425-440 nm and an emission wavelength of approximately 460-490 nm.[8][9]

-

Data Analysis: Plot the fluorescence intensity against time to observe the aggregation kinetics. The inhibitory effect of the test compound is determined by the reduction in the final fluorescence intensity compared to the control (Aβ without inhibitor).

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Complete culture medium

-

Test compound (pyridine carbamate) solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well tissue culture plates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator.

-

Compound Treatment: Treat the cells with various concentrations of the pyridine carbamate compound and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2.

Materials:

-

Recombinant human VEGFR-2 enzyme

-

Kinase assay buffer

-

ATP solution

-

VEGFR-2 substrate (e.g., a biotinylated peptide)

-

Test compound (pyridine carbamate) solution

-

Detection reagent (e.g., a phospho-tyrosine antibody)

-

96-well plates

-

Plate reader capable of detecting the signal from the detection reagent

Procedure:

-

Reaction Setup: In a 96-well plate, add the kinase assay buffer, VEGFR-2 enzyme, and the test compound at various concentrations.

-

Initiate Reaction: Start the kinase reaction by adding ATP and the VEGFR-2 substrate.

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Detection: Stop the reaction and add the detection reagent to quantify the amount of phosphorylated substrate.

-

Signal Measurement: Read the signal (e.g., luminescence or fluorescence) using a plate reader.

-

Data Analysis: The inhibitory activity is calculated as the percentage reduction in kinase activity in the presence of the compound compared to the control. The IC50 value is determined from the dose-response curve.

Visualization of Mechanisms and Pathways

The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows relevant to the activity of pyridine carbamates.

Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition.

Caption: Inhibition of Amyloid-β (Aβ) Aggregation.

Caption: Inhibition of the VEGFR-2 Signaling Pathway.

Caption: Workflow for an In Vitro Cytotoxicity (MTT) Assay.

This technical guide provides a comprehensive overview of the significant biological activities of pyridine carbamates, supported by quantitative data, detailed experimental protocols, and clear visualizations of their mechanisms of action. The versatility of this chemical scaffold continues to make it a promising area for future drug discovery and development efforts.

References

- 1. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. p-Pyridinyl oxime carbamates: synthesis, DNA binding, DNA photocleaving activity and theoretical photodegradation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. bio-protocol.org [bio-protocol.org]

- 9. Dye-Binding Assays for Evaluation of the Effects of Small Molecule Inhibitors on Amyloid (Aβ) Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate is a versatile bifunctional building block crucial in medicinal chemistry for the synthesis of complex heterocyclic scaffolds. Its unique structure, featuring a protected amine and a reactive hydroxyl group on a pyridine core, makes it an ideal starting material for the construction of diverse compound libraries. This document provides detailed application notes and protocols for the use of this compound in the synthesis of potent kinase inhibitors, specifically focusing on the pyrido[2,3-d]pyrimidine scaffold, which is a key pharmacophore in numerous targeted therapies.

Chemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₆N₂O₃ |

| Molecular Weight | 224.26 g/mol |

| CAS Number | 203321-83-9 |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, dichloromethane, and other common organic solvents |

| Storage | Store at 2-8°C under an inert atmosphere |

Application in the Synthesis of Pyrido[2,3-d]pyrimidine Kinase Inhibitors

The 2-aminopyridine moiety is a cornerstone for the synthesis of various fused heterocyclic systems, including the medicinally important pyrido[2,3-d]pyrimidines. These scaffolds are found in several approved drugs and clinical candidates targeting various protein kinases. This compound serves as a key precursor to 2-amino-6-(hydroxymethyl)pyridine, a crucial intermediate in the construction of the pyrido[2,3-d]pyrimidine core.

A notable example of a drug class developed from this scaffold is the Fibroblast Growth Factor Receptor (FGFR) inhibitors. One such inhibitor, PD173074, and its analogs have demonstrated high potency and selectivity. The following sections detail a representative synthetic route and biological data for a pyrido[2,3-d]pyrimidine-based FGFR inhibitor, illustrating the utility of this compound in drug discovery.

Data Presentation: Biological Activity of Representative Pyrido[2,3-d]pyrimidine Kinase Inhibitors

The following table summarizes the in vitro inhibitory activity of a series of pyrido[2,3-d]pyrimidine analogs against various tyrosine kinases. This data highlights the structure-activity relationship (SAR) and the potential for developing selective inhibitors from this scaffold.

| Compound | Structure | FGFR IC₅₀ (µM) | PDGFR IC₅₀ (µM) | EGFR IC₅₀ (µM) | c-Src IC₅₀ (µM) |

| 4b (PD-089828) | 1-[2-amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea | 0.13 | 1.11 | 0.45 | 0.22 |

| 4e | 1-[2-amino-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea | 0.060 | >50 | >50 | >50 |

| 6c | 2-{[4-(Diethylamino)butyl]amino}-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7(8H)-one | - | - | - | - |

Data sourced from Hamby et al., J. Med. Chem. 1997, 40 (15), pp 2296–2303.[1]

Experimental Protocols

The following protocols describe a representative multi-step synthesis of a pyrido[2,3-d]pyrimidine core, starting from this compound. This is followed by a protocol for a typical in vitro kinase inhibition assay.

Protocol 1: Synthesis of 2-Amino-6-(hydroxymethyl)pyridine

This protocol outlines the deprotection of the starting material to yield the key aminopyridine intermediate.

Materials:

-

This compound

-

4 M HCl in 1,4-dioxane

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

Dissolve this compound (1.0 eq) in dichloromethane.

-

Add 4 M HCl in 1,4-dioxane (2.0 eq) dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, carefully neutralize the reaction mixture with saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain 2-amino-6-(hydroxymethyl)pyridine.

Protocol 2: Synthesis of the Pyrido[2,3-d]pyrimidine Core

This protocol describes the construction of the core heterocyclic scaffold from the aminopyridine intermediate.

Materials:

-

2-Amino-6-(hydroxymethyl)pyridine (from Protocol 1)

-

Diethyl ethoxymethylenemalonate

-

Diphenyl ether

-

Heating mantle with a temperature controller

-

Round-bottom flask with a reflux condenser

Procedure:

-

In a round-bottom flask, combine 2-amino-6-(hydroxymethyl)pyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Heat the mixture at 120 °C for 1 hour.

-

Add diphenyl ether to the reaction mixture and heat to 250 °C for 30 minutes.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

-

Collect the precipitate by filtration, wash with hexane, and dry to yield the crude pyrido[2,3-d]pyrimidine product.

-

Further purification can be achieved by recrystallization.

Protocol 3: In Vitro Kinase Inhibition Assay (Representative)

This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds against a target kinase, such as FGFR.

Materials:

-

Synthesized pyrido[2,3-d]pyrimidine inhibitor

-

Recombinant human FGFR1 kinase

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Adenosine triphosphate (ATP), [γ-³²P]ATP

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT)

-

96-well microtiter plates

-

Phosphocellulose filter paper

-

Scintillation counter

Procedure:

-

Prepare a serial dilution of the inhibitor compound in DMSO.

-

In a 96-well plate, add the assay buffer, the peptide substrate, and the diluted inhibitor.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

-

Incubate the plate at 30 °C for a specified time (e.g., 30 minutes).

-

Stop the reaction by spotting the reaction mixture onto phosphocellulose filter paper.

-

Wash the filter paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by non-linear regression analysis.

Visualizations

Caption: General experimental workflow from starting material to biological evaluation.

Caption: Simplified FGFR signaling pathway and the mechanism of inhibition.

References

experimental protocol for Boc deprotection of pyridinyl carbamate

An Application Note on the Experimental Protocol for Boc Deprotection of Pyridinyl Carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[1] This application note provides detailed experimental protocols for the deprotection of Boc-protected pyridinyl carbamates, a common transformation in the synthesis of pharmaceuticals and other complex molecules. We present standardized procedures using trifluoroacetic acid (TFA) and hydrochloric acid (HCl), summarize reaction parameters in a comparative table, and offer troubleshooting guidance.

Chemical Principle

The deprotection of a Boc-protected amine is an acid-catalyzed hydrolysis of the carbamate.[2] The mechanism proceeds through three key steps:

-

Protonation: The carbamate oxygen is protonated by a strong acid.[3]

-

Cleavage: This protonation facilitates the cleavage of the C-O bond, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[3][4]

-

Decarboxylation: The carbamic acid readily decomposes into the free amine and carbon dioxide gas.[3][4]

The final product is typically isolated as the corresponding acid salt (e.g., TFA or hydrochloride salt), or it can be neutralized to the free amine.

Reaction Mechanism

References

Application Notes and Protocols for Tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate as a Precursor for Molecular Probes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate as a versatile precursor for the synthesis of advanced molecular probes, including fluorescent sensors and Positron Emission Tomography (PET) imaging agents. This document details the chemical properties, key synthetic transformations, and step-by-step protocols for the development of these valuable research and diagnostic tools.

Introduction

This compound is a bifunctional pyridine derivative that serves as an excellent starting material for the construction of complex molecular architectures. The molecule incorporates a Boc-protected amine and a primary alcohol. The tert-butoxycarbonyl (Boc) protecting group provides stability to the amino group under various reaction conditions and can be readily removed under acidic conditions, allowing for subsequent modifications. The hydroxymethyl group offers a reactive handle for the introduction of fluorophores, chelating agents for radiolabeling, or other functionalities through straightforward chemical transformations. This unique combination of features makes it an ideal precursor for the development of targeted molecular probes for a wide range of biological applications.

Chemical Properties and Key Data

The successful synthesis of molecular probes from this compound relies on a series of well-established chemical reactions. The following table summarizes the key physicochemical properties of the precursor and the typical reaction conditions for its conversion into key intermediates and final products.

| Property/Reaction | Description | Typical Conditions |

| Precursor: this compound | ||

| Molecular Formula | C₁₁H₁₆N₂O₃ | - |

| Molecular Weight | 224.26 g/mol | - |

| Activation of Hydroxymethyl Group (Tosylation) | Conversion of the primary alcohol to a good leaving group (tosylate) to facilitate nucleophilic substitution. | p-Toluenesulfonyl chloride (TsCl), Triethylamine (TEA), Dichloromethane (DCM), 0 °C to room temperature. |

| Conjugation with Amine-Containing Moiety | Nucleophilic substitution of the tosylate with an amine-functionalized fluorophore or chelator. | Activated precursor, amine-containing moiety (e.g., NOTA-amine), N,N-Diisopropylethylamine (DIPEA), Dimethylformamide (DMF), Room temperature to 80 °C. |

| Boc-Deprotection | Removal of the Boc protecting group to liberate the free amine. | Trifluoroacetic acid (TFA) in DCM, or 4M HCl in 1,4-dioxane.[1][2] |

| Radiolabeling (for PET Probes) | Chelation of a positron-emitting radionuclide (e.g., ⁶⁸Ga, ⁶⁴Cu) by the conjugated chelator. | [⁶⁸Ga]GaCl₃ or [⁶⁴Cu]CuCl₂, buffered solution (e.g., sodium acetate), elevated temperature. |

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of molecular probes from this compound.

Protocol 1: Synthesis of a Fluorescent Probe

This protocol describes a two-step process for the synthesis of a generic fluorescent probe. The first step involves the activation of the hydroxymethyl group by tosylation, followed by conjugation with an amine-containing fluorophore.

Part A: Synthesis of tert-butyl (6-((tosyloxy)methyl)pyridin-2-yl)carbamate (Intermediate 1)

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

-

Addition of Reagents: Cool the solution to 0 °C in an ice bath. Add triethylamine (TEA, 1.5 eq) followed by the dropwise addition of a solution of p-toluenesulfonyl chloride (TsCl, 1.2 eq) in anhydrous DCM.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction with water. Separate the organic layer, and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired tosylated intermediate.

Part B: Conjugation with an Amine-Containing Fluorophore

-

Reaction Setup: In a reaction vial, dissolve the tosylated intermediate from Part A (1.0 eq) and the amine-containing fluorophore (e.g., an amino-coumarin or amino-fluorescein derivative, 1.1 eq) in anhydrous dimethylformamide (DMF).

-

Addition of Base: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature or heat to 50-80 °C, depending on the reactivity of the fluorophore. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by preparative HPLC to yield the final Boc-protected fluorescent probe.

-

Final Deprotection (Optional): If the free amine is required for the probe's function, the Boc group can be removed by treating the purified product with a solution of 20-50% trifluoroacetic acid in DCM for 1-2 hours at room temperature.[1]

Protocol 2: Synthesis of a PET Imaging Agent Precursor

This protocol outlines the synthesis of a precursor for a PET imaging agent by conjugating the activated starting material with an amine-functionalized chelator, such as a derivative of 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA).

-

Activation of the Precursor: Synthesize tert-butyl (6-((tosyloxy)methyl)pyridin-2-yl)carbamate as described in Protocol 1, Part A.

-

Conjugation with NOTA-amine:

-

In a reaction vial, dissolve the tosylated intermediate (1.0 eq) and an amine-functionalized NOTA derivative (e.g., NOTA-NH₂, 1.1 eq) in anhydrous DMF.

-

Add DIPEA (3.0 eq) and stir the reaction mixture at 80 °C overnight.

-

Monitor the reaction progress by LC-MS.

-

-

Purification: Purify the crude product by preparative HPLC to isolate the Boc-protected NOTA-conjugated precursor.

-

Boc-Deprotection: Treat the purified precursor with 4 M HCl in 1,4-dioxane at room temperature for 2-4 hours.[2] Remove the solvent under reduced pressure to obtain the final precursor as its hydrochloride salt.

Visualizations

The following diagrams illustrate the key synthetic pathways and workflows described in these application notes.

References

Functionalization of the Hydroxymethyl Group in Tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the hydroxymethyl group in Tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate. This versatile building block is frequently utilized in medicinal chemistry and drug discovery, and functionalization of its hydroxymethyl moiety allows for the introduction of diverse chemical functionalities, enabling the synthesis of a wide array of derivatives for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.

The protocols outlined below cover key transformations including oxidation to the corresponding aldehyde, conversion to a chloromethyl intermediate, esterification, and etherification.

Data Presentation

| Functionalization Reaction | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Oxidation | Tert-butyl (6-formylpyridin-2-yl)carbamate | Manganese (IV) oxide (MnO₂) | Dichloromethane (DCM) | Room Temp. | 12 | ~85-95 |

| Chlorination | Tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate | Thionyl chloride (SOCl₂) | Dichloromethane (DCM) | 0 to Room Temp. | 2 | >90 |

| Esterification | Tert-butyl (6-(acetoxymethyl)pyridin-2-yl)carbamate | Acetic anhydride, Triethylamine (TEA), DMAP (cat.) | Dichloromethane (DCM) | Room Temp. | 3 | High |

| Etherification | Tert-butyl (6-(methoxymethyl)pyridin-2-yl)carbamate | Sodium hydride (NaH), Methyl iodide (CH₃I) | Tetrahydrofuran (THF) | 0 to Room Temp. | 4 | Moderate to High |

Experimental Protocols

Oxidation to Aldehyde

This protocol describes the selective oxidation of the primary alcohol in this compound to the corresponding aldehyde, Tert-butyl (6-formylpyridin-2-yl)carbamate, using activated manganese (IV) oxide. This aldehyde is a crucial intermediate for subsequent reactions such as reductive amination and Wittig reactions.

Materials:

-

This compound

-

Activated Manganese (IV) oxide (MnO₂)

-

Dichloromethane (DCM), anhydrous

-

Celite®

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Filtration apparatus

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add activated manganese (IV) oxide (5.0-10.0 eq).

-

Stir the resulting suspension vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.

-

Wash the filter cake thoroughly with DCM.

-

Combine the filtrate and washings, and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield Tert-butyl (6-formylpyridin-2-yl)carbamate as a solid. The product is often of sufficient purity for use in the next step without further purification.

Conversion to Chloromethyl Derivative

This protocol details the conversion of the hydroxymethyl group to a chloromethyl group, yielding Tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate. This intermediate is a versatile substrate for nucleophilic substitution reactions, allowing for the introduction of a variety of functional groups.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask and cool the solution to 0 °C using an ice bath.

-

Slowly add thionyl chloride (1.1-1.5 eq) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction for completion using TLC or LC-MS.

-

Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to afford Tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate.

Esterification

This protocol provides a general method for the esterification of the hydroxymethyl group, exemplified by the synthesis of Tert-butyl (6-(acetoxymethyl)pyridin-2-yl)carbamate. This reaction introduces an ester linkage, which can be a key structural motif or a prodrug moiety.

Materials:

-

This compound

-

Acetic anhydride

-

Triethylamine (TEA)

-

4-Dimethylaminopyridine (DMAP), catalytic amount

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq) and a catalytic amount of DMAP.

-

Add acetic anhydride (1.2 eq) dropwise to the mixture at room temperature.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired ester.

Etherification (Williamson Ether Synthesis)

This protocol outlines the formation of an ether linkage via the Williamson ether synthesis, demonstrated by the preparation of Tert-butyl (6-(methoxymethyl)pyridin-2-yl)carbamate. Ether functionalities are important for modifying the physicochemical properties of drug candidates.

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Tetrahydrofuran (THF), anhydrous

-

Ice bath

-

Round-bottom flask with a septum

-

Magnetic stirrer and stir bar

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-